
1-(1Z-heptadecenyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PC(P-17:0/0:0) is a lysophosphatidylcholine P-17:0.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Analog Compounds : A study by Kiu et al. (1987) discusses the synthesis of compounds related to 1-(1Z-heptadecenyl)-sn-glycero-3-phosphocholine, specifically 1-(1-hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines. This synthesis involves hydrolysis with phospholipase A2 and acetylation with acetic anhydride, indicating the potential for creating various analogs of the compound for research purposes (Kiu, Serebrennikova, & Evstigneeva, 1987).
Characterization of Lamellar Phases : Dluhy, Chowdhry, and Cameron (1985) used Fourier transform infrared spectroscopy to study the lamellar phases of 1,3-dipalmitoyl-sn-glycero-2-phosphocholine, a positional isomer of this compound. This research helps in understanding the molecular conformations and interactions of similar phosphocholine compounds (Dluhy, Chowdhry, & Cameron, 1985).
Biological and Chemical Properties
Platelet-Activating Factor Studies : The compound has been studied for its role as a platelet-activating factor (PAF), which is significant in biological activities like inflammation and thrombosis. Kramp et al. (1984) explored the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs, which is fundamental in understanding the physical properties influencing its biological activity (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Phospholipid Analogs for Liposome Studies : Agarwal, Bali, and Gupta (1984) synthesized analogs of phosphatidylcholine, including compounds similar to this compound. These analogs are utilized in studying the capture and lysis of liposomes, which is crucial in drug delivery and membrane biology research (Agarwal, Bali, & Gupta, 1984).
Propriétés
Formule moléculaire |
C25H52NO6P |
|---|---|
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
[(2R)-3-[(Z)-heptadec-1-enoxy]-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(27)24-32-33(28,29)31-22-20-26(2,3)4/h19,21,25,27H,5-18,20,22-24H2,1-4H3/b21-19-/t25-/m1/s1 |
Clé InChI |
JJALPXFJIIZPRV-HFQDTZRISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
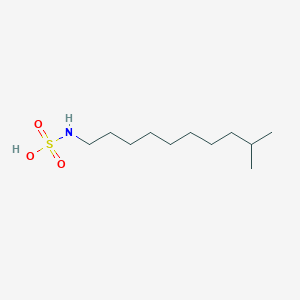
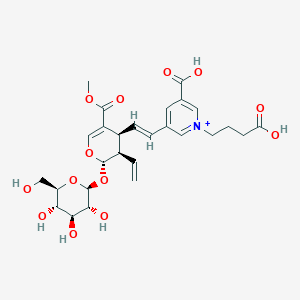

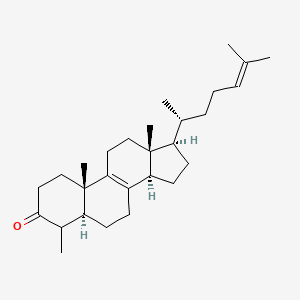
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)
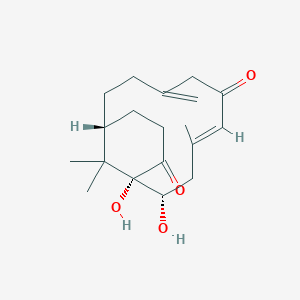
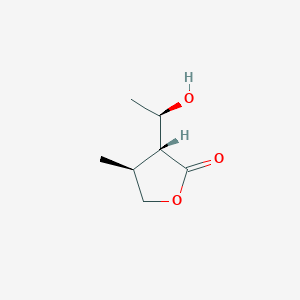
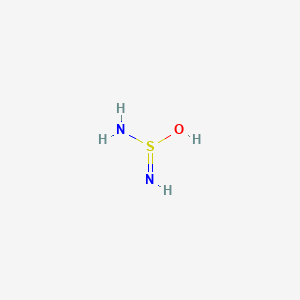
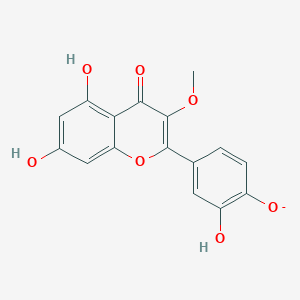
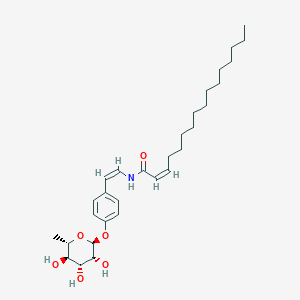

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)
